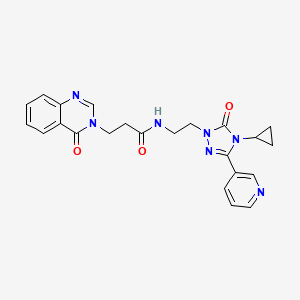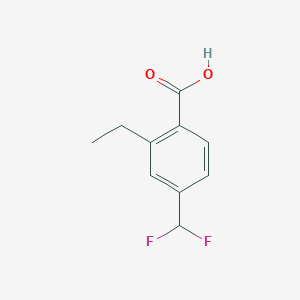![molecular formula C18H20N6O3 B2507546 9-isopropyl-3-(4-méthoxyphényl)-5,7-diméthyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-97-9](/img/structure/B2507546.png)
9-isopropyl-3-(4-méthoxyphényl)-5,7-diméthyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality 9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont étudié la cycloamination oxydative électrocatalytique C–H de ce composé pour synthétiser des nucléosides tricycliques [1,2,4]triazolo-[3,4-i]purine . La méthode utilise des ions bromure comme médiateurs, permettant une formation efficace de liaison C(sp2)–H intramoléculaire dans des conditions douces, sans métal ni oxydant. Remarquablement, le champ d'application du substrat s'étend aux nucléosides avec plusieurs groupes hydroxy.
- Dans la synthèse sans métal, les réactions sous irradiation micro-ondes ont gagné en popularité. Ce composé participe à une réaction en cascade pour former du 1,2,4-triazolo[1,5-a]pyridine. La réaction implique des énaminonitriles et des benzohydrazides, fournissant une voie pratique vers ce squelette hétérocyclique .
- Des études d'imagerie TEP ont étudié le 3-(cyclopropylméthyl)-7-((4-(4-[11C]méthoxyphényl)pipéridin-1-yl)méthyl)-8-(trifluorométhyl)-[1,2,4]triazolo[4,3-a]pyridine comme ligand pour le mGluR2. Les inhibiteurs sélectifs du mGluR2 se sont montrés prometteurs pour atténuer les symptômes chez les patients schizophrènes .
- Les triazoles, y compris l'isomère [1,2,4]triazole, sont des hétérocycles à cinq chaînons avec trois atomes d'azote et deux atomes de carbone. Leurs formes tautomères dépendent de la position des atomes d'azote dans le cycle .
Cycloamination C–H électrocatalytique
Réaction en cascade sous irradiation micro-ondes
Ligand d'imagerie TEP pour le sous-type 2 du récepteur métabotrope du glutamate (mGluR2)
Propriétés générales des triazoles
Mécanisme D'action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors . This binding can lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific target and the biological context.
Result of Action
The effects would likely depend on the specific targets of the compound and the resulting changes in biochemical pathways .
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-10(2)23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)11-6-8-12(27-5)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFZIYSFKHBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)
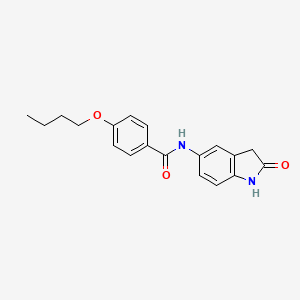

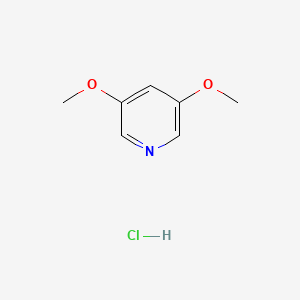
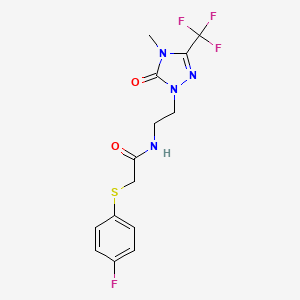
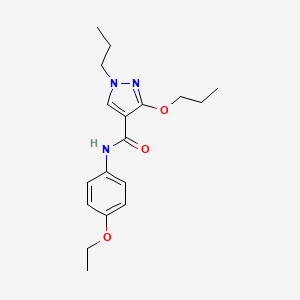

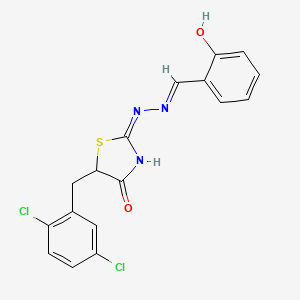
![[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
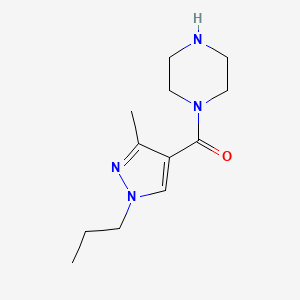
![5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2507480.png)
